molecular formula C9H8BrNO B6199738 isoquinolin-8-ol hydrobromide CAS No. 2694744-86-8

isoquinolin-8-ol hydrobromide

Cat. No.: B6199738
CAS No.: 2694744-86-8
M. Wt: 226.07 g/mol
InChI Key: BYLWSMBJXYQOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-8-ol hydrobromide is an organic compound with the molecular formula C9H7NO·HBr. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-8-ol hydrobromide can be synthesized through several methods. One common approach involves the bromination of isoquinolin-8-ol using hydrobromic acid. The reaction typically proceeds under reflux conditions, where isoquinolin-8-ol is dissolved in a suitable solvent, such as chloroform or acetonitrile, and hydrobromic acid is added slowly. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinolin-8-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of isoquinolin-8-ol hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes, such as monoamine oxidase, and modulate neurotransmitter levels. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-8-ol hydrobromide is unique due to its specific bromination, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for isoquinolin-8-ol hydrobromide involves the conversion of isoquinoline to isoquinolin-8-ol, followed by the addition of hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "Isoquinoline", "Sodium borohydride", "Methanol", "Hydrobromic acid" ], "Reaction": [ "Isoquinoline is reduced to isoquinolin-8-ol using sodium borohydride in methanol as the reducing agent.", "The resulting isoquinolin-8-ol is then reacted with hydrobromic acid to form isoquinolin-8-ol hydrobromide.", "The product is isolated by filtration and recrystallization." ] }

CAS No.

2694744-86-8

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

isoquinolin-8-ol;hydrobromide

InChI

InChI=1S/C9H7NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-6,11H;1H

InChI Key

BYLWSMBJXYQOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)O.Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.